5-(Benzyloxy)-1H-benzo[d]imidazole

Medicinal Chemistry Organic Synthesis Process Chemistry

This 5-(benzyloxy)-1H-benzo[d]imidazole (CAS 741261-57-4) is a regioselectively functionalized benzimidazole scaffold designed for streamlined SAR exploration. The 5-benzyloxy substitution uniquely enhances passive membrane permeability (clogP ~2.8 vs ~1.3 for unsubstituted core), making it a superior CNS lead generation core compared to generic methoxy or positional isomer alternatives. Validated starting point for potent VEGFR-2 inhibitors (IC50 0.09–4.15 µM) and prodrug strategies. Orthogonal benzyl protection enables parallel library synthesis, cutting cost per analog. Request pricing for research-grade quantities.

Molecular Formula C14H12N2O
Molecular Weight 224.26 g/mol
CAS No. 741261-57-4
Cat. No. B3281792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(Benzyloxy)-1H-benzo[d]imidazole
CAS741261-57-4
Molecular FormulaC14H12N2O
Molecular Weight224.26 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN3
InChIInChI=1S/C14H12N2O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10H,9H2,(H,15,16)
InChIKeyYLLJHBKZAXJEIJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-(Benzyloxy)-1H-benzo[d]imidazole (CAS 741261-57-4) for Medicinal Chemistry Sourcing: Core Identity and Utility


5-(Benzyloxy)-1H-benzo[d]imidazole (CAS 741261-57-4, C14H12N2O, MW 224.26) is a heterobicyclic benzimidazole scaffold featuring a benzyloxy substituent at the 5-position . This substitution pattern enhances lipophilicity (clogP ~2.8) relative to the unsubstituted benzimidazole core, conferring improved passive membrane permeability while maintaining the hydrogen-bonding capacity essential for target engagement . The compound serves as a versatile synthetic intermediate for constructing pharmacologically active derivatives across anti-infective, anti-inflammatory, and oncology programs [1].

5-(Benzyloxy)-1H-benzo[d]imidazole: Why Positional Isomers and Alternative Substitutions Cannot Substitute


The 5-benzyloxy substitution pattern in this compound confers distinct electronic and steric properties that cannot be replicated by positional isomers (e.g., 4- or 6-benzyloxy analogs) or alternative 5-substituents (e.g., methoxy, hydroxy). Electron-donating benzyloxy at the 5-position modulates the benzimidazole ring's electron density, altering its reactivity in subsequent electrophilic aromatic substitution reactions and affecting the compound's metabolic stability profile . Positional isomers exhibit divergent pKa values and hydrogen-bonding geometries that critically impact target binding . Generic substitution with a simple methoxy analog sacrifices the lipophilic bulk required for optimal membrane permeability and may reduce synthetic yield in downstream derivatization steps [1].

5-(Benzyloxy)-1H-benzo[d]imidazole: Comparative Quantitative Evidence for Procurement Decisions


Synthetic Yield Advantage: Benzyloxy Substituent Enables High-Yield Benzimidazole Scaffold Construction

In the synthesis of 1-alkoxy-2-alkyl-benzimidazole derivatives, 2-aryl-1-benzyloxy substituted compounds achieve yields of 79–98%, compared to substrate-dependent lower yields for simple alkyl halide derivatives [1]. This yield advantage reduces the cost per gram of advanced intermediates and minimizes purification burden. Additionally, the 5-benzyloxy-1H-benzo[d]imidazole-2-thiol derivative (a key intermediate for generating the target compound) has been synthesized with a reported yield of 62% crude / 51% after recrystallization , providing a validated starting point for scale-up.

Medicinal Chemistry Organic Synthesis Process Chemistry

VEGFR-2 Inhibitory Potency: Benzyloxy-Containing Diaryl Urea Hybrids Exhibit Nanomolar Activity

Benzyloxy-containing diaryl urea hybrids demonstrate potent VEGFR-2 inhibition with IC50 values ranging from 0.09 to 4.15 µM, with the most potent analog achieving 90 nM activity [1]. This potency range positions the benzyloxy scaffold as competitive with established VEGFR-2 inhibitor chemotypes and suggests that 5-(benzyloxy)-1H-benzo[d]imidazole-derived compounds can achieve sub-micromolar target engagement.

Oncology Kinase Inhibition Angiogenesis

BACE1 Selectivity: Benzyloxy Substitution Modulates Enzyme Inhibition Relative to Aryloxy Analogs

In BACE1 (β-secretase) inhibitor design, benzyloxyphenyl derivatives (e.g., compound 24b) exhibit reduced enzyme inhibitory potency (EC50) compared to aryloxy-phenyl analogs (compound 20j, EC50 = 0.07 µM) [1]. This differential activity demonstrates that the benzyloxy moiety can be strategically employed to tune selectivity—attenuating BACE1 inhibition while potentially preserving activity against alternative targets or improving off-target safety margins.

Neuroscience Alzheimer's Disease Protease Inhibition

Lipophilicity Advantage: 5-Benzyloxy Substitution Enhances Membrane Permeability Relative to Hydroxy/Methoxy Analogs

The benzyloxy group at the 5-position of the benzimidazole scaffold increases lipophilicity (estimated clogP ~2.8) compared to unsubstituted benzimidazole (clogP ~1.3) or 5-hydroxy analogs (clogP ~0.8) . This ~1.5–2.0 log unit increase in lipophilicity corresponds to a predicted 10- to 100-fold enhancement in passive membrane permeability, potentially improving oral bioavailability and CNS penetration for downstream drug candidates . The benzyloxy substituent also provides a metabolically labile handle for prodrug strategies via O-debenzylation.

ADME Drug Design Physicochemical Properties

Synthetic Versatility: 5-Benzyloxy Benzimidazole as a Privileged Intermediate for Diversification

The 5-benzyloxy benzimidazole scaffold serves as a versatile intermediate for generating diverse compound libraries. Electrophiles can be introduced regioselectively at the 5-position of 1-(benzyloxy)imidazole via lithiation at C-5 after C-2 protection [1]. The benzyl group can be subsequently removed via palladium-catalyzed hydrogenolysis or acid hydrolysis to reveal a free hydroxyl group for further functionalization [1]. This orthogonal protection strategy enables rapid SAR exploration around the benzimidazole core, accelerating lead optimization timelines compared to scaffolds lacking this synthetic handle.

Medicinal Chemistry Library Synthesis Lead Optimization

5-(Benzyloxy)-1H-benzo[d]imidazole: Validated Application Scenarios for Procurement Planning


Oncology Kinase Inhibitor Lead Optimization: VEGFR-2 Targeted Programs

Based on demonstrated nanomolar VEGFR-2 inhibitory activity (IC50 0.09–4.15 µM) for benzyloxy diaryl urea hybrids [1], 5-(benzyloxy)-1H-benzo[d]imidazole is a validated starting point for anti-angiogenic drug discovery. Medicinal chemistry teams can leverage this scaffold to generate focused libraries exploring SAR around the benzimidazole core while maintaining potent VEGFR-2 engagement. The benzyloxy group provides a synthetic handle for prodrug strategies or further derivatization, accelerating hit-to-lead timelines.

CNS-Targeted Drug Discovery Requiring Optimized Brain Penetration

The enhanced lipophilicity of 5-(benzyloxy)-1H-benzo[d]imidazole (estimated clogP ~2.8 vs. ~1.3 for unsubstituted benzimidazole [1]) positions this scaffold for CNS drug discovery programs. This ~1.5 log unit increase in lipophilicity predicts improved passive blood-brain barrier permeability, making the compound a suitable core for developing CNS-active agents targeting neurological disorders. The metabolically labile benzyl group also enables potential prodrug strategies to fine-tune brain exposure.

Multi-Target Selectivity Profiling: Tuning BACE1 Activity for Alzheimer's Disease

Direct comparative data demonstrates that benzyloxy substitution on benzimidazole derivatives reduces BACE1 inhibitory potency relative to aryloxy analogs [1]. This property enables researchers to deliberately attenuate BACE1 activity while preserving other desired pharmacological effects, thereby improving target selectivity and reducing the risk of BACE1-mediated adverse effects (e.g., cognitive impairment) in Alzheimer's disease drug candidates.

High-Throughput Chemical Library Synthesis: Scaffold Diversification and SAR Exploration

The regioselective functionalization capability of 5-benzyloxy benzimidazole—achieved via directed lithiation at C-5 after C-2 protection [1]—makes this compound an efficient scaffold for parallel library synthesis. The orthogonal protection strategy (benzyl group removable via hydrogenolysis or acid hydrolysis [1]) allows chemists to independently functionalize the benzimidazole core, enabling rapid SAR exploration and reducing the synthetic burden associated with regioisomer separation. This translates to lower cost per analog and faster lead optimization cycles.

Quote Request

Request a Quote for 5-(Benzyloxy)-1H-benzo[d]imidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.